3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride
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Overview
Description
3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of pyridin-2-ones. It is characterized by the presence of an amino group, an ethyl group, and a trifluoromethyl group attached to the pyridin-2-one core structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of ethyl acetoacetate with trifluoroacetic acid to form an intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to introduce the amino group and form the pyridin-2-one core structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride is similar to other pyridin-2-one derivatives, but it stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. Some similar compounds include:
3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one
3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;chloride
3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrobromide
These compounds share the pyridin-2-one core structure but differ in their substituents and counterions, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
3-amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.ClH/c1-2-13-6(8(9,10)11)4-3-5(12)7(13)14;/h3-4H,2,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAFDCGGQNXJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C(C1=O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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